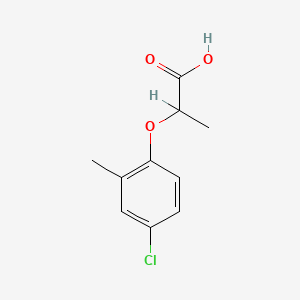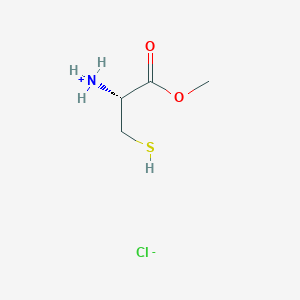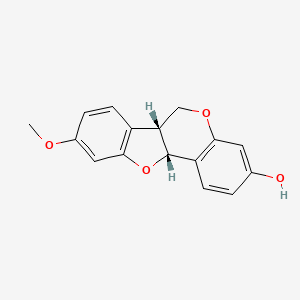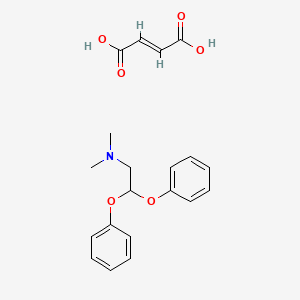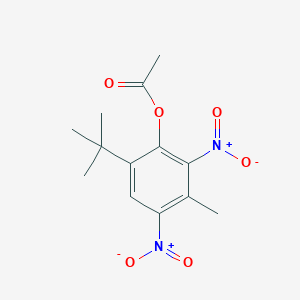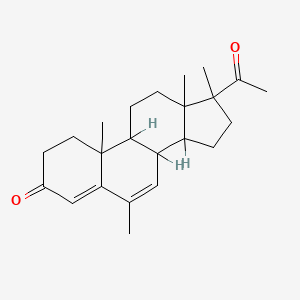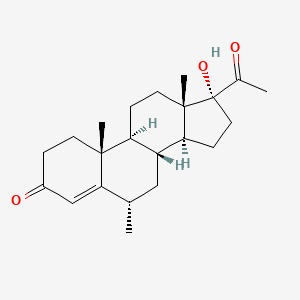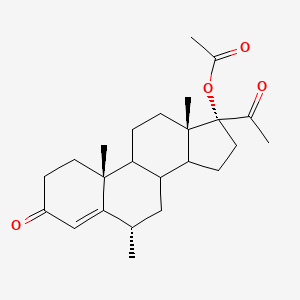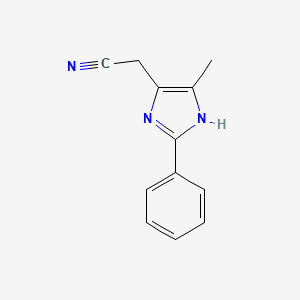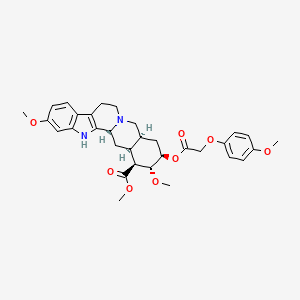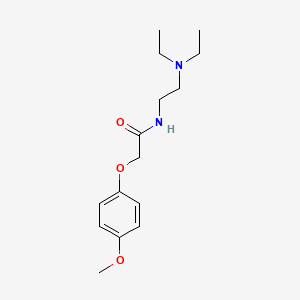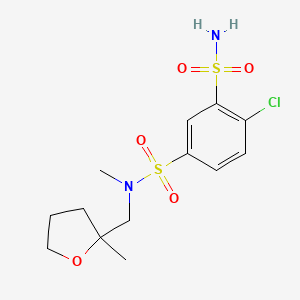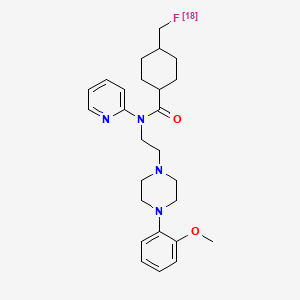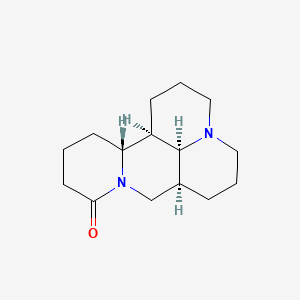
Matrine
Vue d'ensemble
Description
La matrine est un alcaloïde quinolizidinique extrait de la racine séchée, des fruits et d’autres parties de la plante légumineuse Sophora flavescens Aiton . Elle est traditionnellement utilisée en médecine chinoise pour ses diverses activités pharmacologiques, notamment ses propriétés antitumorales, antivirales, anti-inflammatoires, de protection du foie, anti-arythmiques, antibactériennes, antipyrétiques et analgésiques . La formule moléculaire de la this compound est C15H24N2O, et sa masse molaire est de 248,36 g/mol .
Applications De Recherche Scientifique
Matrine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . Some of its notable applications include:
Anti-Inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Neuroprotective: this compound has therapeutic effects on neurological disorders such as multiple sclerosis and Alzheimer’s disease.
Antiviral: It exhibits antiviral activity against various viruses, including hepatitis B and C.
Mécanisme D'action
La matrine exerce ses effets par le biais de diverses cibles moléculaires et voies . Elle inhibe l’expression de hsa-mir-106 b-3p et augmente l’expression de CDKN1A dans les cellules de leucémie lymphoblastique aiguë humaine, bloquant ainsi le cycle cellulaire en phase G0/G1 et induisant l’apoptose . De plus, la this compound module plusieurs voies de signalisation, notamment celles impliquées dans l’inflammation, l’apoptose et le stress oxydatif .
Analyse Biochimique
Biochemical Properties
Matrine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinase 1 and cyclin D1, which are crucial for cell cycle regulation . Additionally, this compound interacts with Poly [ADP-ribose] polymerase-1 (PARP1), an enzyme involved in DNA repair, and histone deacetylase 2, which plays a role in gene expression regulation . These interactions highlight the multifaceted biochemical properties of this compound.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle . This compound also influences cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound binds to and inhibits the activity of cyclin-dependent kinase 1 and cyclin D1, leading to cell cycle arrest . It also inhibits PARP1, resulting in impaired DNA repair and increased apoptosis . Additionally, this compound modulates the activity of histone deacetylase 2, leading to changes in gene expression . These molecular interactions contribute to the diverse pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to be relatively stable, but it can degrade under certain conditions . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These temporal effects highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit cancer cell growth and reduce inflammation . High doses of this compound can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in drug metabolism . This compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . These transport and distribution mechanisms are crucial for the therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it interacts with DNA and modulates gene expression . This subcellular localization is critical for the diverse pharmacological effects of this compound.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La matrine peut être synthétisée par diverses méthodes, notamment l’extraction de Sophora flavescens à l’aide de solvants organiques . Une méthode courante implique la technique d’évaporation d’émulsion et de solidification à basse température . Cette méthode utilise une méthodologie de surface de réponse de conception composite centrale pour optimiser la formulation en fonction de l’efficacité d’encapsulation et de la taille des particules .
Méthodes de Production Industrielle : Dans les milieux industriels, la this compound est souvent formulée sous forme de concentré de suspension à base d’huile (OD) pour améliorer son mouillage et ses performances de pulvérisation . Cette formulation implique l’utilisation d’émulsifiants et est plus efficace pour la pulvérisation à très faible volume et l’application aérienne .
Analyse Des Réactions Chimiques
Types de Réactions : La matrine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier sa structure afin d’améliorer son activité biologique et sa sécurité .
Réactifs et Conditions Courants : Les réactifs courants utilisés dans les réactions de la this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs . Les conditions de ces réactions varient en fonction de la modification souhaitée et de la réaction spécifique réalisée .
Principaux Produits Formés : Les principaux produits formés à partir des réactions de la this compound comprennent divers dérivés présentant des activités pharmacologiques améliorées . Ces dérivés sont souvent plus efficaces et plus sûrs que le composé parent .
4. Applications de la Recherche Scientifique
La this compound a un large éventail d’applications de recherche scientifique en chimie, en biologie, en médecine et dans l’industrie . Voici quelques-unes de ses applications notables :
Anti-inflammatoire : Elle réduit l’inflammation en inhibant la production de cytokines et de chimiokines pro-inflammatoires.
Neuroprotecteur : La this compound a des effets thérapeutiques sur les troubles neurologiques tels que la sclérose en plaques et la maladie d’Alzheimer.
Antiviral : Elle présente une activité antivirale contre divers virus, notamment les hépatites B et C.
Comparaison Avec Des Composés Similaires
La matrine est unique parmi les alcaloïdes quinolizidiniques en raison de son large éventail d’activités pharmacologiques . Des composés similaires comprennent d’autres alcaloïdes extraits d’espèces de Sophora, tels que l’oxythis compound et la sophoridine . Bien que ces composés partagent certaines propriétés pharmacologiques avec la this compound, ils diffèrent par leurs activités spécifiques et leurs mécanismes d’action .
Propriétés
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@@H](CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274188 | |
| Record name | Matrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-02-8 | |
| Record name | Matrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Matrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Matrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Matrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,5H,10H-Dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one, dodecahydro-, (7aS,13aR,13bR,13cS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N390W430AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


